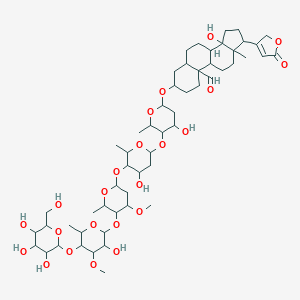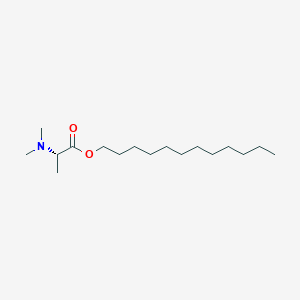
2-Amino-7-(methylsulfanyl)pteridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MPTP is a synthetic compound that was first synthesized in the 1970s as a potential treatment for Parkinson's disease. However, it was later discovered that MPTP itself can cause Parkinson's-like symptoms in humans and other animals. Since then, MPTP has been primarily used as a research tool to study the mechanisms of Parkinson's disease and other neurological disorders.
作用机制
MPTP is metabolized in the brain to MPP+, which selectively damages dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death. The selective toxicity of MPP+ to dopaminergic neurons in the substantia nigra is thought to be due to the high expression of the dopamine transporter in these neurons.
Biochemical and Physiological Effects:
MPTP-induced Parkinsonism in humans and other animals is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia. MPTP has also been shown to cause non-motor symptoms such as cognitive impairment, depression, and anxiety.
实验室实验的优点和局限性
MPTP-induced Parkinsonism is a widely used model for studying Parkinson's disease and testing potential treatments for the disease. MPTP is relatively easy to administer and produces a consistent and reproducible model of Parkinsonism in animals. However, MPTP-induced Parkinsonism does not fully replicate the complex pathophysiology of Parkinson's disease, and the model has limitations in terms of its translational relevance to humans.
未来方向
There are several areas of future research that could benefit from further study of MPTP. These include:
1. Elucidating the mechanisms of MPTP-induced Parkinsonism and its relevance to human disease.
2. Developing new animal models that better replicate the pathophysiology of Parkinson's disease.
3. Testing potential treatments for Parkinson's disease using MPTP-induced Parkinsonism models.
4. Investigating the non-motor symptoms of MPTP-induced Parkinsonism and their relevance to human disease.
5. Exploring the potential use of MPTP as a research tool for studying other neurological disorders.
In conclusion, MPTP is a synthetic compound that has been widely used as a research tool to study Parkinson's disease and other neurological disorders. MPTP-induced Parkinsonism produces a consistent and reproducible model of Parkinsonism in animals, but has limitations in terms of its translational relevance to humans. Further research is needed to fully elucidate the mechanisms of MPTP-induced Parkinsonism and its potential applications in scientific research.
合成方法
MPTP can be synthesized through a multi-step process involving the condensation of 2-amino-4-methylthio-6-formylpteridine with an appropriate amine, followed by reduction and purification. The purity of the final product is essential for its use in scientific research.
科学研究应用
MPTP has been widely used as a research tool to study Parkinson's disease and other neurological disorders. MPTP is metabolized in the brain to MPP+, a toxic compound that selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms. MPTP-induced Parkinsonism has been used as a model to study the mechanisms of Parkinson's disease and to test potential treatments for the disease.
属性
CAS 编号 |
113193-94-5 |
|---|---|
产品名称 |
2-Amino-7-(methylsulfanyl)pteridin-4(1H)-one |
分子式 |
C7H7N5OS |
分子量 |
209.23 g/mol |
IUPAC 名称 |
2-amino-7-methylsulfanyl-3H-pteridin-4-one |
InChI |
InChI=1S/C7H7N5OS/c1-14-3-2-9-4-5(10-3)11-7(8)12-6(4)13/h2H,1H3,(H3,8,10,11,12,13) |
InChI 键 |
HCVGZCUWCNBGMT-UHFFFAOYSA-N |
手性 SMILES |
CSC1=CN=C2C(=N1)NC(=NC2=O)N |
SMILES |
CSC1=CN=C2C(=O)NC(=NC2=N1)N |
规范 SMILES |
CSC1=CN=C2C(=N1)NC(=NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





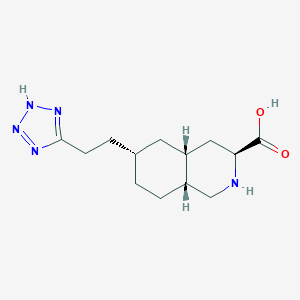
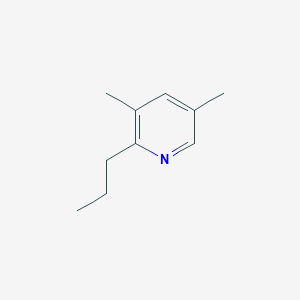
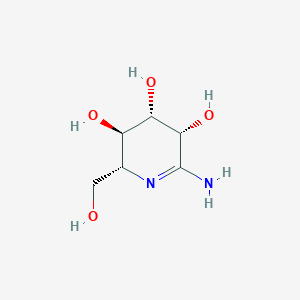
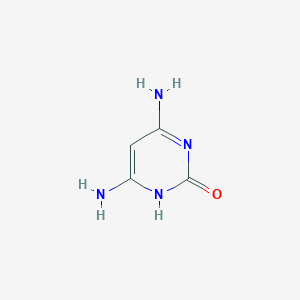


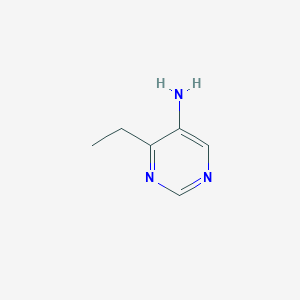
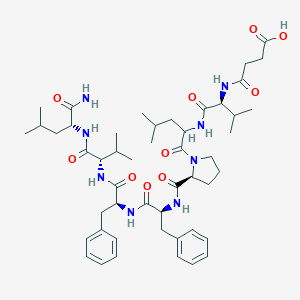
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)
